One area of scientific research explores how dimethenamid works to inhibit weed growth. Studies suggest that dimethenamid disrupts very-long-chain fatty acid (VLCFA) synthesis in germinating weed seeds. VLCFAs are essential components of plant cell membranes, and their disruption leads to abnormal cell development and ultimately prevents weed seedling emergence [].
Another area of research investigates the effectiveness of dimethenamid against various weed species. Field trials assess its ability to control weeds in different crops, such as potatoes, soybeans, and vegetables. These studies compare the application rates and timings of dimethenamid with other herbicides or no herbicide treatment (control) to determine its weed control efficacy for specific target weeds [].
Dimethenamid is a herbicide belonging to the chloroacetamide class, specifically classified as a Group 15 herbicide. Its molecular formula is with a molar mass of 275.8 g/mol. This compound is primarily used for the pre-emergent control of various annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts. Dimethenamid acts by inhibiting the synthesis of long-chain fatty acids, which are crucial for plant growth and development .
The synthesis of dimethenamid involves several key reactions:
Dimethenamid undergoes various metabolic reactions in biological systems, primarily through glutathione conjugation and cytochrome P450-mediated transformations, leading to the formation of over 40 metabolites .
The synthesis of dimethenamid can be summarized as follows:
Dimethenamid is primarily used as a pre-emergent herbicide in agriculture. Its applications include:
Studies on dimethenamid's interactions reveal that it undergoes extensive metabolic processes in mammals. In rats, high levels of the compound were found to bind covalently to globin proteins, indicating potential implications for toxicity and bioavailability . The compound's elimination pathways include biliary excretion (over 72%) and urinary excretion (35-63%), suggesting a complex interaction with liver enzymes during metabolism .
Dimethenamid shares similarities with other chloroacetamide herbicides. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Acetochlor | Broad-spectrum control; different mechanism of action | |
Metolachlor | Selective against certain grass weeds | |
Pretilachlor | Effective against aquatic weeds |
Dimethenamid is unique due to its specific mode of action targeting fatty acid synthesis and its extensive metabolic pathways leading to a variety of metabolites. Its ability to be effective under anaerobic conditions also sets it apart from other similar compounds that may not exhibit such versatility in diverse soil environments .
The structural architecture of dimethenamid incorporates several key components: a thiophene ring system substituted with methyl groups at positions 2 and 4, a chloroacetamide functional group, and a methoxyethyl side chain. The International Union of Pure and Applied Chemistry name for the compound is N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide [1]. The Chemical Abstracts Service registry number is 87674-68-8 for the racemic mixture [1] [3].
The molecular structure features a chiral center at the carbon atom bearing the methoxy group, which gives rise to the R and S enantiomers [4] [5]. The S-enantiomer, known as dimethenamid-P, is the herbicidally active form and has been developed as a separate commercial product with enhanced biological activity [4] [6]. The stereochemical designation for dimethenamid-P is (S)-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide [4].
While specific X-ray crystallographic data for dimethenamid itself was not available in the literature reviewed, the general principles of X-ray crystallography for organic compounds provide insight into the structural determination methods applicable to this molecule [7] [8]. X-ray diffraction techniques for chloroacetamide compounds typically involve powder diffraction methods using copper K-alpha radiation with wavelengths of 1.54184 Å [7] [8].
The determination of crystal structures from powder diffraction patterns represents a significant challenge in materials science, particularly for complex organic molecules such as dimethenamid [7]. Modern computational approaches, including machine learning methods, have been developed to predict atomic structures directly from X-ray diffraction patterns [7]. These methods utilize relationships between diffraction patterns and crystal structures to enable structural determination.
For compounds similar to dimethenamid, typical crystallographic parameters include space group determinations, unit cell parameters, and atomic coordinates [8]. The space group assignment is crucial for understanding the symmetry properties of the crystal structure and determining the number of molecules in the unit cell [9] [10]. Orthorhombic space groups are commonly observed for organic compounds, with characteristic twofold rotation axes and mirror planes [9].
The conformational behavior of dimethenamid is influenced by several rotatable bonds within the molecule, particularly around the amide nitrogen and the methoxyethyl side chain [11] [12]. Conformational analysis reveals that the molecule can adopt multiple stable geometries due to rotation about single bonds [11] [13].
The thiophene ring system in dimethenamid provides a relatively rigid structural framework, but the substituents attached to the nitrogen atom can undergo significant conformational changes [13]. The amide bond exhibits restricted rotation due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group [11] [14].
The methoxyethyl side chain represents a primary source of conformational flexibility in the molecule [12]. Rotation about the carbon-nitrogen bond and the carbon-oxygen bond can generate multiple conformational isomers with different energies [12] [15]. The gauche and anti conformations of the ethyl portion can significantly influence the overall molecular geometry and potential interactions with biological targets.
Temperature effects play a crucial role in conformational distribution, as higher temperatures provide sufficient thermal energy to overcome rotational barriers between different conformers [13]. At room temperature, dimethenamid likely exists as a mixture of conformers in rapid equilibrium [15]. The relative populations of these conformers depend on their relative energies and the heights of the barriers separating them.
The stereochemistry of the chiral center also influences conformational preferences [14]. The R and S enantiomers may exhibit different conformational behaviors due to steric interactions between the methyl group and other parts of the molecule [14]. These differences in conformational preferences contribute to the observed differences in biological activity between the enantiomers.
Mass spectrometric analysis of dimethenamid reveals characteristic fragmentation patterns that provide structural information about the molecule [16] [17]. The molecular ion peak appears at m/z 275, corresponding to the molecular weight of the compound [1] [2]. Under electron impact ionization conditions, the molecular ion is typically unstable and undergoes extensive fragmentation [18] [17].
The fragmentation pattern of dimethenamid follows typical mechanisms observed for chloroacetamide compounds [19] [16]. Initial fragmentation often occurs through alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the chloroacetyl fragment [19] [17]. This process generates a stable iminium ion containing the thiophene ring system and the methoxyethyl substituent.
Secondary fragmentation pathways involve the loss of the methoxy group (loss of 31 mass units) and subsequent rearrangement reactions [16] [17]. The thiophene ring system tends to remain intact during fragmentation, forming stable aromatic cations that appear as prominent peaks in the mass spectrum [19]. The dimethyl substitution pattern on the thiophene ring influences the stability of these fragments and their relative intensities.
The chlorine isotope pattern provides additional confirmation of the molecular structure, with peaks separated by 2 mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [17]. The relative intensities of these isotope peaks follow the expected 3:1 ratio for compounds containing a single chlorine atom.
Chemical ionization methods may provide complementary information with reduced fragmentation compared to electron impact ionization [18]. Under chemical ionization conditions, the protonated molecular ion at m/z 276 may be observed with greater intensity, along with characteristic fragment ions that retain more of the original molecular structure [18].
Nuclear magnetic resonance spectroscopy provides detailed structural information about dimethenamid through the characteristic chemical shifts of its constituent atoms [20] [21] [22] [23]. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the various hydrogen environments within the molecule.
The thiophene ring proton appears as a characteristic signal in the aromatic region, typically around 6.5-7.5 ppm [23]. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent nitrogen substituent and the electron-donating methyl groups on the ring [23]. The coupling pattern may show fine structure due to long-range coupling with the methyl groups.
The methyl groups attached to the thiophene ring generate distinct signals in the aliphatic region [22] [23]. These signals typically appear around 2.0-2.5 ppm and may show different chemical shifts due to the slightly different electronic environments created by their positions relative to the sulfur atom and the nitrogen substituent [21] [23].
The methoxyethyl side chain produces several characteristic signals [22] [23]. The methoxy group appears as a sharp singlet around 3.3-3.8 ppm, while the methylene protons adjacent to the oxygen atom resonate around 3.4-4.0 ppm [23]. The methyl group of the ethyl portion typically appears around 1.0-1.3 ppm as a doublet due to coupling with the adjacent methine proton.
The chloroacetyl portion contributes a characteristic signal for the methylene protons adjacent to the chlorine atom, typically appearing around 4.0-4.5 ppm [23]. The electron-withdrawing effect of the chlorine atom causes significant downfield shifting of these protons compared to typical aliphatic methylene groups.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [21] [23]. The carbonyl carbon appears in the characteristic region around 170-180 ppm [23]. The thiophene ring carbons generate signals in the aromatic region (110-160 ppm), while the aliphatic carbons of the side chains appear in their expected regions (10-80 ppm) [23].
Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in dimethenamid [24] [25] [26]. The carbonyl stretch of the amide group produces a strong absorption band typically around 1650-1680 cm⁻¹ [25]. The position of this band is influenced by the conjugation with the nitrogen atom and the electron-withdrawing effect of the chlorine substituent.
The carbon-hydrogen stretching vibrations of the aromatic thiophene ring appear in the region around 3000-3100 cm⁻¹ [25] [26]. The aliphatic carbon-hydrogen stretches from the methyl and methylene groups contribute to the absorption pattern in the 2800-3000 cm⁻¹ region [25]. The relative intensities of these bands provide information about the ratio of aromatic to aliphatic hydrogen atoms in the molecule.
The carbon-chlorine stretching vibration generates a characteristic absorption band typically around 600-800 cm⁻¹ [25]. This band is often of moderate intensity and provides confirmation of the presence of the chloroacetyl group. The carbon-sulfur stretching vibrations associated with the thiophene ring contribute to the fingerprint region of the spectrum between 600-1500 cm⁻¹.
The carbon-oxygen stretching vibrations from the methoxy group produce absorption bands around 1000-1300 cm⁻¹ [25]. These bands may overlap with other skeletal vibrations but contribute to the overall spectral pattern that serves as a fingerprint for the compound.
Ultraviolet-visible spectroscopy of dimethenamid reveals absorption characteristics primarily associated with the thiophene ring system [27] [28]. The aromatic ring acts as a chromophore, absorbing ultraviolet radiation through pi to pi-star electronic transitions [27]. The maximum absorption wavelength depends on the degree of conjugation and the nature of the substituents on the ring.
The dimethyl substitution pattern on the thiophene ring influences the electronic properties and consequently the ultraviolet absorption characteristics [28]. Electron-donating methyl groups typically cause bathochromic shifts (red shifts) in the absorption maximum compared to unsubstituted thiophene [28]. The nitrogen substituent may also contribute to the electronic transitions, particularly if there is extended conjugation between the nitrogen lone pair and the aromatic system.
Irritant;Environmental Hazard